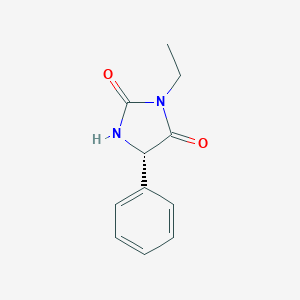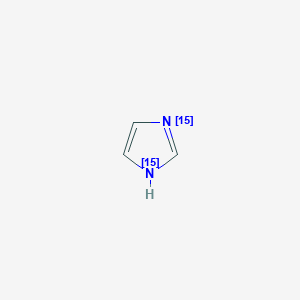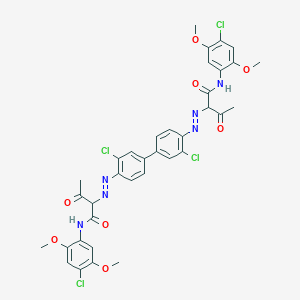
N-去甲基唑吡克隆
描述
N-Desmethylzopiclone, also known as N-Desmethylzopiclone, is a novel hypnotic drug developed for the treatment of insomnia. It is a derivative of zopiclone, a commonly used hypnotic agent, and has been shown to have a similar pharmacological profile to zopiclone, but with some unique properties. N-Desmethylzopiclone is a potent hypnotic that has a shorter duration of action than zopiclone and is associated with fewer side effects. This makes N-Desmethylzopiclone an attractive option for the treatment of insomnia.
科学研究应用
免疫分析中的假体衍生物:N-去甲基唑吡克隆已被研究用于免疫分析。Mannaert和Daenens(1994年)合成了一种衍生物,去甲基唑吡克隆-N-3-(4-羟基-3-[125I]-碘苯基)丙酰胺,显示出在唑吡克隆检测的免疫分析中作为假体基团的潜力(Mannaert & Daenens, 1994)。
焦虑治疗:研究表明,N-去甲基唑吡克隆(N-Des-ZO)作为唑吡克隆的活性代谢物,具有治疗焦虑和相关疾病的潜力。阿尔布开克、盖塔尼和奥利维拉(2015年)在他们关于真菌生物转化后唑吡克隆和N-Des-ZO的对映选择性分析的研究中强调了这一点(Albuquerque, Gaitani, & Oliveira, 2015)。
镇静和抗焦虑效果:Carlson等人(2001年)研究了(S)-去甲基唑吡克隆的抗焦虑效果,发现它能提供焦虑缓解而不引起显著的中枢神经系统抑制(Carlson et al., 2001)。
法医应用:N-去甲基唑吡克隆可用作确认唑吡克隆摄入的标记。汉森等人(2019年)发现头发中微量的N-去甲基唑吡克隆可以确认唑吡克隆的摄入,并且其存在可能表明药物助推犯罪(Hansen et al., 2019)。
放射免疫分析开发:Mannaert和Daenens(1994年)开发了一种用于尿液中检测N-去甲基唑吡克隆的放射免疫分析方法,为法医和紧急情况提供了一种敏感的方法(Mannaert & Daenens, 1994)。
药代动力学和药物代谢:Nilsson等人(2015年)验证了一种用于测定血液中唑吡克隆和N-去甲基唑吡克隆浓度的方法,可以估计存储样本中唑吡克隆的原始浓度(Nilsson et al., 2015)。
改善睡眠质量:唑吡克隆的立体异构体埃索吡克隆已被发现可以改善睡眠质量并减轻失眠严重程度,从而提高整体生活质量。沃尔什等人(2007年)在他们关于原发性失眠的研究中证明了这一点(Walsh et al., 2007)。
荧光偏振免疫分析:Mannaert和Daenens(1996年)开发了一种用于尿液中检测N-去甲基唑吡克隆的荧光偏振免疫分析方法,提供了一种敏感且特异的检测方法,几乎不受其他药物干扰(Mannaert & Daenens, 1996)。
分子作用:Fleck(2002年)研究了(S)-去甲基唑吡克隆(SEP-174559)的分子作用,发现它在某些受体上具有苯二氮卓类似的作用,还可能抑制其他受体(Fleck, 2002)。
合成和绝对构型:洪等人(2000年)合成了对映纯的去甲基唑吡克隆并确定了其绝对构型,有助于理解其立体化学(Hong et al., 2000)。
作用机制
Target of Action
N-Desmethylzopiclone, a metabolite of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
N-Desmethylzopiclone exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the effect of GABA, a neurotransmitter that inhibits brain activity, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
N-Desmethylzopiclone is a product of the metabolism of Zopiclone. Zopiclone is extensively metabolized in the liver, forming two major metabolites: N-Desmethylzopiclone and Zopiclone-N-oxide . The enzymes involved in Zopiclone metabolism are CYP3A4 and CYP2E1 .
Pharmacokinetics
Zopiclone has a rapid onset of action and a half-life of 4–6 hours . After administration, Zopiclone is converted into N-Desmethylzopiclone and other metabolites . Zopiclone is extensively metabolized by the human liver, and only 5% of the drug is excreted unchanged in the urine . The metabolites, including N-Desmethylzopiclone, are often detected in biological material together with unchanged Zopiclone .
Result of Action
The molecular and cellular effects of N-Desmethylzopiclone are primarily related to its modulation of the GABA B Z receptor complex. This modulation enhances the inhibitory effects of GABA, leading to decreased brain activity. As a result, N-Desmethylzopiclone has sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Action Environment
The action, efficacy, and stability of N-Desmethylzopiclone can be influenced by various environmental factors. For instance, the pH of the urine, time of storage, and temperature conditions can affect the formation of certain metabolites . Furthermore, the presence of potential cytochrome P-450 inhibitors or inducers can influence the metabolism of Zopiclone and, consequently, the levels of N-Desmethylzopiclone .
安全和危害
属性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFZSTXVVJLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866775 | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59878-63-6 | |
| Record name | N-Desmethylzopiclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59878-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

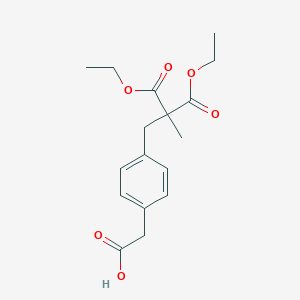

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
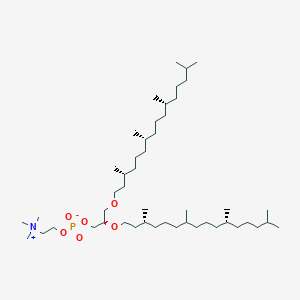
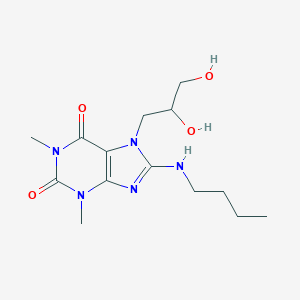


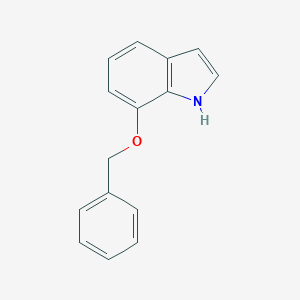
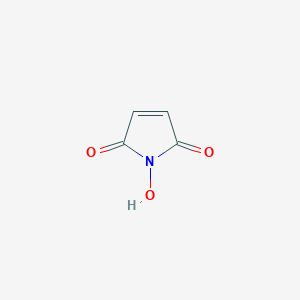

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
